The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs), which also includes HER2, HER3, and HER4. In normal cellular physiology, EGFR signaling controls essential processes including cellular proliferation, differentiation, migration, and survival. The EGFR structure comprises three fundamental domains: an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular tyrosine kinase domain followed by a C-terminal regulatory region [1] [2]. Upon binding of specific ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes conformational changes that facilitate homodimerization or heterodimerization with other ErbB family members, leading to autophosphorylation of tyrosine residues in the C-terminal tail. This phosphorylation activates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which ultimately promote cell cycle progression and inhibit apoptosis [1] [3].
In multiple cancers, particularly non-small cell lung cancer (NSCLC), EGFR signaling is frequently dysregulated through overexpression, gene amplification, or activating mutations. The overall reported prevalence of EGFR mutations in NSCLC is approximately 33.1%, with higher frequencies observed in Asian populations, women, non-smokers, and those with adenocarcinoma histology [4]. The most common sensitizing mutations—exon 19 deletions (E19del) and the L858R point mutation in exon 21—result in constitutive kinase activation and confer oncogene addiction, making these cancer cells particularly vulnerable to EGFR inhibition [5] [6]. This understanding has driven the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for EGFR-mutant NSCLC.
This compound (developed by Simcere Pharmaceutical Group, Nanjing, China) is a novel, selective, and specific TKI that inhibits EGFR tyrosine kinase activity. It is chemically classified as a quinazoline-4,6-diamine derivative and functions as a reversible, competitive inhibitor that targets the ATP-binding site of the EGFR kinase domain [4] [2]. According to the generational classification of EGFR TKIs, this compound is considered a first-generation inhibitor alongside gefitinib, erlotinib, and icotinib, characterized by its reversible binding mechanism and specific targeting of sensitizing EGFR mutations [2]. Preclinical studies demonstrated that this compound inhibits EGFR and the growth of human A431 tumor cells (which have high EGFR expression) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR, while showing no significant activity against other investigated kinases, indicating high selectivity [4].
Table 1: Key Structural Domains of EGFR and Their Functional Role
| Domain | Residue Range | Primary Function | Structural Features |
|---|---|---|---|
| Extracellular Domain | 25-645 | Ligand binding, dimerization | Four subdomains (I-IV); Leucine-rich regions (L1, L2) for ligand binding; Cysteine-rich regions (CR1, CR2) for structural integrity |
| Transmembrane Domain | 646-668 | Membrane anchoring, allosteric regulation | ~22 amino acids; α-helical structure; mediates receptor orientation and dynamics |
| Juxtamembrane Domain | 669-705 | Regulation of kinase activity | ~37 amino acids; flexible region; contains sorting motifs and phosphorylation sites |
| Kinase Domain (N-lobe) | 706-782 | ATP binding | β-sheet strands (β1-5); αC-helix; Glycine-rich phosphate-binding loop |
| Kinase Domain (C-lobe) | 783-981 | Catalytic activity, substrate binding | α-helices (αE-αI); Catalytic loop (Asp812-Asn818); Activation loop (Asp831-Val852) with DFG motif |
| C-Terminal Tail | 982-1210 | Autophosphorylation sites, regulatory functions | ~229 amino acids; flexible structure; contains tyrosine phosphorylation sites and docking domains |
Figure 1: EGFR Signaling Pathway and Downstream Cascades. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating multiple downstream pathways including RAS-RAF-MEK-MAPK, PI3K-AKT, and JAK-STAT that collectively promote oncogenic processes.
This compound exerts its antitumor effects through competitive inhibition at the ATP-binding pocket of the EGFR kinase domain. The kinase domain consists of two structural lobes: an N-terminal lobe (N-lobe) comprising five β-sheet strands and one αC-helix, and a larger C-terminal lobe (C-lobe) containing multiple α-helices [1]. The ATP-binding cleft is situated between these two lobes, beneath a highly conserved glycine-rich phosphate-binding loop that connects β1 and β2 strands in the N-lobe [1]. In the active state of EGFR, the conserved glutamate (Glu738) in the αC-helix forms an ion pair with lysine (Lys721) in β3, which interacts with the phosphate groups of ATP—a interaction critical for catalytic activity.
As a quinazoline-based inhibitor, this compound functions as a ATP-competitive antagonist that reversibly binds to the kinase domain, preventing ATP from accessing its binding site and thereby inhibiting EGFR autophosphorylation and subsequent activation of downstream signaling pathways [4] [2]. The quinazoline core structure of this compound is essential for its molecular interactions, forming critical hydrogen bonds with key residues in the ATP-binding pocket. Specifically, the nitrogen atoms in the quinazoline ring form hydrogen bonds with the metastable water molecule that bridges interactions with Met793 backbone atoms in the hinge region of EGFR [2]. This binding mode is characteristic of first-generation EGFR TKIs and results in effective suppression of kinase activity.
The specificity of this compound for mutant EGFR forms is particularly noteworthy. While it effectively inhibits both wild-type and mutant EGFR, it demonstrates enhanced potency against EGFR with activating mutations such as exon 19 deletions and L858R point mutations [4]. This selective inhibition arises from the increased dependence of mutant EGFR cells on the persistent signaling through this pathway, a phenomenon known as oncogene addiction. Preclinical studies have confirmed that this compound inhibits EGFR phosphorylation in nude mouse xenograft models, demonstrating target engagement in vivo [4]. Additionally, in vitro studies revealed that this compound exhibits minimal off-target effects, showing no significant activity against other investigated kinases, which contributes to its favorable toxicity profile [4].
This compound demonstrates favorable pharmacokinetic properties that support its clinical application. Phase I studies in healthy volunteers established that this compound has an average clearance half-life of 8-12 hours in the dose range of 25-500 mg, supporting a twice-daily administration schedule for maintaining therapeutic concentrations [4]. The phase Ib clinical trial in patients with advanced NSCLC confirmed these pharmacokinetic parameters, showing that this compound is rapidly absorbed and eliminated with an average Tmax (time to maximum concentration) ranging from 1 to 4 hours and a terminal half-life ranging between 6.2 and 13.0 hours after multiple-dose administration [4] [7].
Interestingly, the phase Ib study demonstrated no clear dose-response relationship between dose and exposure after multiple-dose administration across the range of 100-650 mg twice daily [4]. This observation suggests that this compound may have saturable absorption or other complex pharmacokinetic characteristics at higher doses. Importantly, the study established that this compound was well-tolerated even at the highest dose of 650 mg, with no dose-limiting toxicities observed and no maximum tolerated dose (MTD) reached within the investigated dose range [4] [7].
Table 2: Kinetic Parameters and Selectivity Profile of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| EGFR IC50 | 19.9 nM | In vitro kinase assay [4] |
| Tmax | 1-4 hours | Phase Ib clinical trial [4] |
| Half-life (t1/2) | 6.2-13.0 hours | Phase Ib clinical trial (multiple dose) [4] |
| Administration | Twice daily | Recommended based on PK profile [4] |
| Maximum Tolerated Dose | Not reached | Up to 650 mg in phase Ib [4] |
| Specificity | High for EGFR | No significant activity against other kinases tested [4] |
Figure 2: Molecular Mechanism of this compound Action. This compound binds competitively to the ATP-binding site in the EGFR kinase domain, forming hydrogen bonds with key residues via its quinazoline core, ultimately inhibiting downstream signaling and promoting cancer cell apoptosis and growth arrest.
Preclinical investigation of this compound demonstrated compelling evidence of its antitumor efficacy and favorable tolerability profile. In vitro studies confirmed that this compound inhibits EGFR and the growth of human A431 tumor cells (which exhibit high EGFR expression) in a dose-dependent manner [4]. The compound exhibited high selectivity for EGFR with minimal activity against other investigated kinases, suggesting a potentially improved safety profile compared to multi-targeted kinase inhibitors. The half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR established its potent inhibitory activity [4].
In vivo studies using nude mouse xenograft models provided further evidence of this compound's antitumor activity. The drug was shown to effectively inhibit EGFR phosphorylation in tumor tissues, confirming target engagement in a living system [4]. Preclinical toxicology assessments indicated that this compound has a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia—effects consistent with other EGFR inhibitors [4]. These promising preclinical results supported the transition of this compound into clinical development for patients with advanced NSCLC harboring EGFR mutations.
The phase Ib clinical trial (NCT01772732) of this compound was conducted between April 2013 and July 2015 at the National Cancer Center/Cancer Hospital in Beijing, China [4] [7]. This study enrolled 41 patients with advanced NSCLC confirmed to have EGFR gene mutations (including E19del, L858R, L861Q, G719X, etc.) who had relapsed following therapy with at least one platinum-based regimen. The trial employed a 3+3 dose escalation design according to a modified Fibonacci scheme, with this compound administered orally twice daily at doses ranging from 100 mg to 650 mg in 28-day cycles [4].
The clinical results demonstrated encouraging antitumor activity across the dose range studied. Among the enrolled patients, 39.3% achieved a partial response and 46.3% had stable disease, resulting in a disease control rate of approximately 85.6% [4]. The median progression-free survival (PFS) was 9.9 months (95% CI: 4.7-12.1 months), while the median overall survival (OS) was 14.6 months (95% CI: 12.3-22.5 months) [4] [7]. These efficacy outcomes are comparable to those observed with other first-generation EGFR TKIs in similar patient populations.
Regarding safety, this compound was well-tolerated throughout the dose range investigated. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached [4]. The majority of adverse events were mild to moderate in severity, with rash (41.5%) and diarrhea (56.1%) being the most frequently reported treatment-emergent adverse events [4] [7]. These toxicities are consistent with the class effects of EGFR inhibitors and were generally manageable with supportive care. The favorable therapeutic index observed in this trial supported further development of this compound in subsequent clinical studies.
Table 3: Efficacy Outcomes from Phase Ib Clinical Trial of this compound (N=41)
| Efficacy Parameter | Result | Additional Details |
|---|---|---|
| Overall Response Rate (ORR) | 39.3% | All responses were partial responses |
| Disease Control Rate (DCR) | 85.6% | Partial response + stable disease |
| Median Progression-Free Survival (PFS) | 9.9 months | 95% CI: 4.7-12.1 months |
| Median Overall Survival (OS) | 14.6 months | 95% CI: 12.3-22.5 months |
| Dose-Response Relationship | Not observed | Across 100-650 mg dose range |
Table 4: Safety Profile from Phase Ib Clinical Trial of this compound
| Adverse Event | Incidence | Severity | Management |
|---|---|---|---|
| Diarrhea | 56.1% | Mostly mild to moderate | Standard antidiarrheal medications |
| Rash | 41.5% | Mostly mild to moderate | Topical corticosteroids, emollients |
| Any Adverse Event | 95.1% | Mostly mild to moderate | Supportive care, dose adjustment if needed |
| Dose-Limiting Toxicities | None reported | Up to 650 mg dose | Not applicable |
| Maximum Tolerated Dose | Not reached | Up to 650 mg | Further dose exploration ongoing |
The assessment of this compound's direct inhibitory activity against EGFR kinase utilizes cell-free kinase assays employing time-resolved fluorescence resonance energy transfer (TR-FRET) technology. This protocol begins with preparing the reaction mixture containing the enzyme (wild-type or mutant EGFR), the Ulight-poly-GT peptide substrate, ATP, and varying concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EFTA, 2 mM DTT, and 0.01% Tween-20) in a 96-well plate format [8]. The kinase reactions are incubated at room temperature for 1 hour and then stopped by the addition of EDTA. A specific Europium-labeled anti-phosphopeptide antibody is then added to the reaction in Lance detection buffer, and the mixture is incubated for 30 minutes to allow antibody binding to the phosphorylated substrate [8].
The LANCE signal is measured using an EnVision Multilabel Reader with excitation at 320 nm and emission monitoring at 615 nm (donor) and 665 nm (acceptor) [8]. The IC50 values are determined by plotting the inhibition data against this compound concentrations and fitting the curve using GraphPad Prism software or similar analytical tools. This method allows for precise quantification of this compound's potency against different EGFR mutants and provides comparative data against other EGFR TKIs.
The assessment of this compound's antitumor activity in cellular models employs MTT assays for quantitative viability measurement and colony formation assays for long-term proliferative capacity. For the MTT assay, cells (5 × 10³) are seeded in 96-well sterile plastic plates overnight and then treated with relevant concentrations of this compound [8]. After 72 hours of exposure, 15 μL of MTT solution (5 mg/mL) is added to each well and plates are incubated for 4 hours to allow formazan crystal formation. The crystalline formazan is solubilized with 100 μL of a 10% (w/v) SDS solution for 24 hours, and absorbance at 595 nm is read spectrophotometrically using a microplate reader [8].
For colony formation assays, which measure long-term proliferative capacity and clonogenic survival, cells (0.1-1 × 10³) are seeded in 6-well plates and treated with this compound [8]. After 10-14 days of incubation, the resulting colonies are stained with crystal violet and counted manually or using automated colony counters. This assay provides information about the cytostatic effects of this compound and its ability to inhibit cancer cell self-renewal capacity. Both assays should be performed in at least three independent experiments to ensure statistical reliability, with results presented as mean ± standard deviation [8].
The in vivo efficacy of this compound is evaluated using mouse xenograft models of human lung adenocarcinoma. The protocol begins with establishing tumors by subcutaneously injecting human NSCLC cell lines (such as HCC827 or H1975) or patient-derived xenograft (PDX) cells into immunodeficient mice [8]. Once tumors reach a measurable size (typically 100-200 mm³), mice are randomized into treatment groups receiving either vehicle control or this compound at various doses administered via oral gavage. The dosing regimen typically follows twice-daily administration to maintain consistent drug exposure, reflecting the pharmacokinetic profile observed in clinical studies [4].
Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: volume = (length × width²) / 2. Body weight is monitored as an indicator of overall toxicity [8]. At predetermined endpoints, tumors are harvested for further analysis, including assessment of EGFR phosphorylation status, downstream signaling pathway modulation (AKT, ERK), and immunohistochemical analysis of proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) [8]. For studies investigating efficacy against intracranial metastases, which represent a clinical challenge in NSCLC management, specialized protocols involving intracranially implanted tumors are employed, with survival as the primary endpoint [8].
Despite the initial efficacy of EGFR tyrosine kinase inhibitors including this compound, the development of acquired resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent pathways [5] [6]. The most common EGFR-dependent mechanism is the emergence of the T790M gatekeeper mutation in exon 20, which occurs in approximately 50-60% of cases resistant to first-generation EGFR TKIs [5]. This mutation sterically hinders drug binding while increasing ATP affinity, significantly reducing inhibitor efficacy. Additional tertiary mutations such as C797S can confer resistance to third-generation EGFR TKIs that were specifically designed to target T790M-mutant EGFR [5].
EGFR-independent resistance mechanisms include activation of bypass signaling pathways that circumvent EGFR blockade. These include amplification of MET or HER2, activation of the RAS-RAF-MEK-MAPK or PI3K-AKT pathways through various genetic alterations, and phenotypic transformation such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC) histology [5] [3]. Additionally, BCL2-like 11 (BIM) deletion polymorphism has been identified as a mechanism of intrinsic resistance to EGFR-TKIs in some Asian populations, resulting in impaired apoptotic response to TKI treatment [6].
The evolving understanding of resistance mechanisms has guided the development of next-generation strategies to overcome treatment limitations. Current research focuses on several key areas: (1) Fourth-generation EGFR TKIs capable of targeting tertiary resistance mutations such as C797S; (2) Rational combination therapies targeting both EGFR and bypass signaling pathways; (3) Antibody-drug conjugates (ADCs) that deliver cytotoxic payloads specifically to EGFR-expressing cells; and (4) Novel allosteric inhibitors that target distinct regions of the EGFR kinase domain [5] [3].
For this compound specifically, future studies should explore its activity against uncommon EGFR mutations, its efficacy in combination regimens with chemotherapy or other targeted agents, and its potential application in other EGFR-driven malignancies beyond NSCLC. Additionally, further investigation is needed to determine this compound's penetration of the blood-brain barrier and efficacy against CNS metastases, which represent a significant clinical problem in advanced NSCLC [8]. The ongoing development of this compound analogs with improved potency and selectivity may also yield compounds with activity against resistant mutants while maintaining favorable toxicity profiles.
This compound represents a valuable addition to the arsenal of EGFR tyrosine kinase inhibitors for the treatment of advanced NSCLC with activating EGFR mutations. Its specific mechanism of action as a reversible, competitive inhibitor of the ATP-binding site in the EGFR kinase domain, combined with its favorable pharmacokinetic profile and manageable toxicity, positions it as an effective therapeutic option. The phase Ib clinical trial data demonstrating promising efficacy with a median PFS of 9.9 months and OS of 14.6 months, along with a favorable safety profile characterized primarily by manageable rash and diarrhea, support its continued development.
Simotinib is classified as a first-generation, reversible EGFR inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain [1]. Its core chemical structure is based on a quinazoline-4,6-diamine nucleus [1].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Systematic Name | 4-quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-11-azadispiro[2.0.4.3]undec-11-yl) ethoxy]-7-methoxy hydrochloric acid [2] |
| CAS Number | 944258-89-3 [3] [4] [5] |
| Molecular Formula | C({25})H({26})ClFN({4})O({4}) [3] [5] |
| Molecular Weight | 500.95 g/mol [3] |
| Mechanism | Selective, reversible EGFR tyrosine kinase inhibitor [3] [1] |
| Primary Indication | Advanced NSCLC with EGFR mutations [6] |
| IC(_{50}) (EGFR) | 19.9 nM [3] [6] |
This compound exerts its anti-tumor activity by inhibiting EGFR phosphorylation, which blocks the downstream signaling pathways responsible for cancer cell proliferation and survival [5]. In vitro, it dose-dependently inhibits the growth of EGFR-overexpressing human A431 tumor cells and shows significant selectivity for EGFR over other kinases [3].
In nude mouse xenograft models, this compound demonstrated anti-tumor activity by inhibiting EGFR phosphorylation [6] [5]. Preclinical toxicology studies indicated a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia [6]. One study noted that multiple doses of this compound reduced rat body weight, likely due to decreased food intake, suggesting adverse effects on the gastrointestinal tract [3].
A phase Ib clinical trial (NCT01772732) in patients with advanced NSCLC evaluated doses from 100 mg to 650 mg administered twice daily [6].
| Pharmacokinetic Parameter | Profile |
|---|---|
| T(_{max}) | 1 to 4 hours (after multiple doses) [6] |
| T(_{1/2}) | 6.2 to 13.0 hours (after multiple doses) [6] |
| Absorption & Elimination | Rapidly absorbed and eliminated [6] |
| Dose-Exposure Relationship | No clear relationship observed after multiple-dose administration [6] |
Another study in healthy Chinese volunteers reported an average clearance half-life of 8-12 hours, supporting a twice-daily dosing regimen [6].
The phase Ib trial found this compound was well-tolerated with no dose-limiting toxicities, and the maximum tolerated dose (MTD) was not reached [6].
| Category | Findings |
|---|---|
| Most Common Adverse Events (AEs) | Diarrhea (56.1%) and rash (41.5%); most AEs were mild or moderate [6] |
| Tumor Response | Partial response: 39.3%; Stable disease: 46.3% [6] |
| Survival | Median Progression-Free Survival (PFS): 9.9 months; Median Overall Survival (OS): 14.6 months [6] |
A validated method for determining this compound concentration in human plasma uses Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) [2].
Key Protocol Steps:
Precellular studies characterized this compound's activity using tumor cell lines [3].
Solubility: Soluble in DMSO (~125 mg/mL or ~249.53 mM) [5].
In Vivo Dosing Formulation Example: For animal studies, one common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared by adding co-solvents sequentially to achieve a clear solution [5].
Storage: Powder should be stored at -20°C; in solvent, at -80°C [5].
This compound is one of fourteen globally approved small-molecule EGFR inhibitors [1]. It was approved in China for clinical use and belongs to the first generation of EGFR TKIs that bind reversibly to the receptor [1]. Its approved use is for solid cancers [1].
The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action.
> this compound inhibits the EGFR tyrosine kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation and survival.
The table below summarizes the key in vivo findings from preclinical studies, which formed the basis for subsequent clinical trials.
| Aspect | Preclinical Findings |
|---|---|
| Model System | Nude mouse xenograft models [1] [2]. |
| Tumor Cell Line | Human A431 cells (with high EGFR expression) [2]. |
| Mechanism of Action | Inhibition of EGFR phosphorylation in the xenograft model, demonstrating target engagement [1]. |
| Antitumor Activity | Demonstrated equal or superior antineoplastic (anti-cancer) activity compared to Erlotinib in preclinical studies [2]. |
| Pharmacokinetics | An average clearance half-life (( T_{1/2} )) of 8-12 hours in a Phase Ia study in healthy volunteers, supporting a twice-daily dosing schedule [1] [3]. |
Here are the methodologies referenced in the preclinical and early clinical development of this compound.
While the exact protocol for the initial xenograft studies is not detailed in the search results, the general model is described. Furthermore, the design of the subsequent Phase Ib clinical trial provides insight into the translation of this preclinical work.
A specific and validated method was developed to quantify this compound levels in plasma, which is crucial for both preclinical and clinical pharmacokinetic studies.
This compound is a novel, orally bioavailable small-molecule inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [5]. The following diagram illustrates the core signaling pathway it inhibits.
The diagram above shows that this compound binds to the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [1] [6]. This inhibition ultimately halts the cellular processes that drive cancer progression.
The preclinical data positioned this compound as a promising, specific EGFR-TKI. Its progression into clinical trials demonstrates a successful translation from bench to bedside. For a complete preclinical profile, further investigation into specific dose-ranging efficacy studies, toxicity profiles in animal models, and experiments in a wider array of cancer cell-derived xenografts would be beneficial.
The table below summarizes the key quantitative data for Simotinib:
| Parameter | Value | Context / Notes |
|---|---|---|
| IC₅₀ for EGFR [1] | 19.9 nM | In vitro biochemical assay; defines primary potency [1]. |
| Clinical Dose [2] | 100 - 650 mg | Doses tested in Phase Ib trial; administered twice daily [2]. |
| T₁/₂ (Half-life) [2] | 6.2 - 13.0 hrs | Observed after multiple-dose administration [2]. |
| Tmax [2] | 1 - 4 hrs | Time to reach maximum plasma concentration [2]. |
| Objective Response Rate (ORR) [2] | 39.3% | Percentage of patients who achieved a partial response in Phase Ib trial [2]. |
| Disease Control Rate (DCR) [2] | 85.6% | Combined rate of partial response (39.3%) and stable disease (46.3%) [2]. |
| Median PFS [2] | 9.9 months | Progression-Free Survival in Phase Ib trial [2]. |
| Median OS [2] | 14.6 months | Overall Survival in Phase Ib trial [2]. |
For fellow researchers, here are the methodologies underpinning the data.
This study provides the primary human pharmacokinetic and safety data [2].
The foundational IC₅₀ value comes from earlier preclinical work [1].
The following diagram illustrates this compound's mechanism of action and its evaluation in the clinical trial workflow.
This compound mechanism and clinical trial workflow
The following table consolidates the key quantitative findings from the phase Ib trial of Simotinib in patients with advanced non-small cell lung cancer (NSCLC) and EGFR sensitizing mutations [1] [2] [3].
| Trial Aspect | Summary of Findings |
|---|---|
| ClinicalTrials.gov ID | NCT01772732 [1] [2] |
| Study Population | 41 patients with advanced NSCLC and EGFR mutations, relapsed after platinum-based chemotherapy [1] [4]. |
| Dosing Regimen | Oral administration, twice daily, in 28-day cycles. Doses escalated from 100 mg to 650 mg [1]. |
| Primary Objective: Safety & Tolerability | |
| • Maximum Tolerated Dose (MTD) | Not reached (no DLTs observed up to 650 mg) [1] [2]. |
| • Patients with ≥1 Adverse Event (AE) | 95.1% (39/41 patients) [1] [2]. |
| • Most Common AEs | Diarrhea (56.1%) and Rash (41.5%); mostly mild or moderate [1] [2]. |
| Pharmacokinetics (PK) | |
| • Time to Max Concentration (Tmax) | 1 to 4 hours [1] [2]. |
| • Elimination Half-Life (T1/2) | 6.2 to 13.0 hours [1] [2]. |
| • Dose-Exposure Relationship | Approximately proportional from 200-650 mg after a single dose, but less than proportional after multiple doses [1] [2]. |
| Preliminary Efficacy | |
| • Objective Response Rate (ORR) | 39.3% - 40% (Partial Response) [1] [2]. |
| • Disease Control Rate (DCR) | 46.3% had Stable Disease [1]. |
| • Median Progression-Free Survival (PFS) | 9.9 months [1] [2]. |
| • Median Overall Survival (OS) | 14.6 months [1] [2]. |
| • Efficacy in Brain Metastasis (BM) | In the 500 mg and 650 mg cohorts, 5 of 8 (62.5%) patients with BM achieved Partial Response [2]. |
The phase Ib trial employed rigorous methodologies to evaluate the safety, pharmacokinetics, and efficacy of this compound [1] [4].
As a novel EGFR tyrosine kinase inhibitor, this compound's mechanism and experimental workflow can be visualized as follows. The diagram illustrates its targeted inhibition within the EGFR signaling pathway, which is critical for cell proliferation and survival in certain NSCLCs [1] [5].
This compound inhibits EGFR tyrosine kinase activity, blocking downstream signaling.
The initial phase Ib trial demonstrated that this compound is a well-tolerated and promising EGFR TKI with manageable toxicity and encouraging preliminary efficacy, particularly in patients with brain metastases [1] [2]. The trial established a dosing schedule of twice daily due to its half-life and explored doses up to 650 mg without reaching the maximum tolerated dose [1] [2].
The authors concluded that the results warranted further studies to explore higher doses, and specifically highlighted the need for ongoing investigation into this compound's activity in NSCLC patients with brain metastases [1] [2].
The primary source of safety information for this compound comes from a single phase Ib clinical trial (NCT01772732) in patients with advanced non-small cell lung cancer (NSCLC) and EGFR mutations [1] [2] [3]. The table below summarizes the key safety and efficacy findings from this study.
| Parameter | Findings for this compound |
|---|---|
| Trial Design | Phase Ib, dose-escalation (100 mg to 650 mg, twice daily) [1] [4] |
| Patients Evaluable | 41 enrolled, 40 evaluable for response [4] |
| Most Common Adverse Events (AEs) | Diarrhea(56.1%), Rash (41.5%) [1] [2] [3] |
| Severity of AEs | 95.1% experienced at least one AE; most were mild or moderate [1] [2] |
| Dose-Limiting Toxicities (DLTs) | No DLTs observed [1] [3] |
| Maximum Tolerated Dose (MTD) | Not reached, even at the highest dose of 650 mg [1] [3] |
| Pharmacokinetics | Rapid absorption (Tmax: 1-4 hrs) and elimination (T1/2: 6.2-13.0 hrs) [1] [3] |
| Preliminary Efficacy | Partial Response: 39.3%-40%; Stable Disease: 46.3% [1] [4] |
| Survival Data | Median Progression-Free Survival: 9.9 months; Median Overall Survival: 14.6 months [1] [2] |
For researchers designing similar trials, the methodology from the published this compound study is outlined below [1] [3]:
The following diagram illustrates the mechanism of action of EGFR-TKIs like this compound and the origin of common class-effect adverse events.
EGFR-TKIs inhibit downstream signaling pathways, leading to both antitumor effects and mechanism-based toxicities in the skin and GI tract [5].
While direct head-to-head comparisons for this compound are not available, analyses of the broader drug class provide context. The table below summarizes common AEs across different generations of established EGFR-TKIs, based on meta-analyses and pharmacovigilance studies [7] [5].
| EGFR-TKI (Generation) | Most Frequent AEs (All Grade) | Notable High-Grade or Unique Risks |
|---|---|---|
| Gefitinib, Erlotinib (1st) | Rash, Diarrhea, ALT Increased [5] | Higher risk of interstitial lung disease (Gefitinib) [6]; "Intestinal obstruction", "Hypokalaemia" (signals from FAERS) [6]. |
| Afatinib (2nd) | Diarrhea, Rash, Mucositis/Stomatitis [8] [5] | Generally higher incidence/severity of AEs (e.g., paronychia, diarrhea) vs. 1st gen [6]. |
| Osimertinib (3rd) | Diarrhea, Rash [7] | Higher risk of leukopenia, thrombocytopenia, and cardiac disorders; longer median onset for cardiac AEs (41 days) [7]. |
| This compound | Diarrhea (56.1%), Rash (41.5%) [1] | No DLTs or MTD identified up to 650 mg; manageable AEs [1] [4]. |
Simotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations [1] [2]. Bioanalytical methods for the precise quantification of this compound in plasma are essential for conducting pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the determination of this compound concentrations in human plasma, using erlotinib as an internal standard (IS) [3] [4]. The method has been successfully applied in a pharmacokinetic study involving healthy volunteers and patients with advanced NSCLC [3] [1].
The analysis can be performed using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems coupled to a tandem mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | HPLC Method [3] [4] | UPLC Method [5] |
|---|---|---|
| Column | Agilent TC-C₁₈ (4.6 × 150 mm, 5 µm) | Zorbax SB-C₈ (2.1 × 100 mm, 3.5 µm) |
| Mobile Phase | Isocratic elution | 0.1% formic acid with 10 mM ammonium formate / Methanol (20:80, v/v) |
| Flow Rate | Not Specified | 0.2 mL/min |
| Run Time | ~6.0 min for this compound | 4.0 min |
| Auto-sampler Temp. | - | 4 °C |
Table 2: Mass Spectrometric Conditions [3] [5] [4]
| Parameter | Setting |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | this compound: m/z 501.2 → 182.1 Erlotinib (IS): m/z 394.4 → 278.1 | | Source Temperature | Optimize per instrument manual | | Nebulizer Gas | Optimize per instrument manual |
The following protocol is adapted from the published method [3] [4].
An alternative, simpler protein precipitation method using methanol has also been validated for UPLC-MS/MS [5].
The method has been comprehensively validated according to standard bioanalytical guidelines [3] [5].
Table 3: Method Validation Data
| Validation Parameter | Result |
|---|---|
| Linear Range | 2.058 - 3000 µg/L (ppb) [3] or 1 - 1000 ng/mL [5] |
| Correlation Coefficient (r²) | > 0.992 [3] |
| Lower Limit of Quantification (LLOQ) | 2.058 µg/L [3] or 1 ng/mL [5] |
| Intra-day Precision (% RSD) | < 10% [3] |
| Inter-day Precision (% RSD) | < 10% [3] |
| Accuracy (% Bias/Nominal) | ≤ 7% [3] or -7.4 to 7.4% [5] |
| Extraction Recovery | > 90% [5] |
| Matrix Effect | Not significant [5] |
The validated method was successfully applied to a pharmacokinetic study in twelve healthy Chinese volunteers after a single oral dose of this compound [3]. Key pharmacokinetic parameters are summarized below.
Table 4: Mean Pharmacokinetic Parameters in Healthy Volunteers [3]
| Pharmacokinetic Parameter | Mean Value (± SD) |
|---|---|
| Cₘₐₓ (Maximum Concentration) | 254.79 ± 98.30 µg/L |
| Tₘₐₓ (Time to Cₘₐₓ) | 1.71 ± 0.48 hours |
| t₁/₂ (Elimination Half-life) | 5.37 ± 2.32 hours |
| AUC₀–t (Area Under Curve, 0-t) | 1262.59 ± 501.41 µg/L·h |
| AUC₀–∞ (Area Under Curve, 0-∞) | 1329.95 ± 517.42 µg/L·h |
In a subsequent phase Ib clinical trial on patients with advanced NSCLC, this compound was administered twice daily. The reported half-life after multiple doses ranged between 6.2 and 13.0 hours, with a Tₘₐₓ between 1 and 4 hours [1] [2]. The drug was well tolerated, with rash and diarrhea being the most common adverse events [1].
The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma, from sample preparation to data analysis.
This application note outlines a robust, sensitive, and specific LC-ESI-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction and demonstrates excellent precision, accuracy, and a wide linear dynamic range suitable for pharmacokinetic studies [3] [5]. The clinical data obtained using this method confirm that this compound is rapidly absorbed and exhibits a manageable pharmacokinetic profile, supporting its further clinical development for NSCLC [3] [1] [2]. This protocol provides researchers and drug development professionals with a reliable tool for the bioanalysis of this compound.
This compound is a novel oral small-molecule tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). It has demonstrated promising antineoplastic activities in preclinical studies, leading to its entry into clinical trials for conditions such as non-small cell lung cancer (NSCLC) and breast cancer [1] [2] [3]. Robust and reliable bioanalytical methods are essential to support pharmacokinetic studies during clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity. A critical first step in such analyses is sample preparation, where protein precipitation extraction (PPE) is widely valued for its simplicity and effectiveness in removing interfering plasma proteins and isolating the analyte [1] [4].
This protocol is adapted from the method developed for the clinical pharmacokinetic study of this compound, which used a simple protein precipitation technique [1].
The following table summarizes the instrumental parameters used for the quantification of this compound after protein precipitation, as reported in the literature.
Table 1: LC-MS/MS Instrumental Parameters for this compound Analysis
| Parameter | Specification 1 [1] | Specification 2 [2] |
|---|---|---|
| Chromatography | UPLC (Waters Acquity) | HPLC |
| Analytical Column | Zorbax SB-C8 (2.1 × 100 mm, 3.5 µm) | Agilent TC-C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase | 0.1% FA + 10 mM AF / Methanol (20:80, v/v) | Isocratic mixture of methanol and water (detailed ratio not specified) |
| Flow Rate | 0.2 mL/min | Not Specified |
| Injection Volume | Not Specified | 10 µL |
| Run Time | 4.0 min | ~6.0 min (for this compound) |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Ion Mode | Positive | Positive |
| MRM Transition (this compound) | m/z 501.2 → 182.1 | m/z 501.2 → 182.1 |
| MRM Transition (IS-Erlotinib) | m/z 394.4 → 278.1 | m/z 394.4 → 278.1 |
Abbreviations: FA (Formic Acid), AF (Ammonium Formate), MRM (Multiple Reaction Monitoring).
The protein precipitation and LC-MS/MS method for this compound was rigorously validated. The key performance characteristics are summarized in the table below.
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Performance Data |
|---|---|
| Linear Range | 1 - 1,000 ng/mL [1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL [1] |
| Intra-day Precision (RSD) | ≤ 9.4% [1] |
| Inter-day Precision (RSD) | < 10% [2] [5] |
| Intra-day Accuracy (RE) | -7.4 to 7.4% [1] |
| Inter-day Accuracy (Bias) | ≤ 7% [2] [5] |
| Extraction Recovery | > 90% [1] |
| Matrix Effect | Not significant [1] |
| Reported Tmax | 1.71 ± 0.48 hours [5] |
| Reported t½ | 5.37 ± 2.32 hours [5] |
| Application | Pharmacokinetic studies in NSCLC patients and healthy volunteers [1] [5] |
The following diagram illustrates the complete experimental workflow from sample collection to data analysis, integrating the protein precipitation protocol and subsequent LC-MS/MS analysis.
Diagram 1: Complete analytical workflow for the determination of this compound in human plasma using protein precipitation and LC-MS/MS.
The protein precipitation extraction method outlined here provides a simple, robust, and efficient sample preparation technique for the quantification of this compound in human plasma. Coupled with a specific and sensitive LC-MS/MS detection, this protocol is well-suited for supporting high-throughput clinical pharmacokinetic studies, enabling researchers to reliably characterize the pharmacokinetic profile of this novel tyrosine kinase inhibitor.
This compound is a novel, specific EGFR tyrosine kinase inhibitor that was under investigation for advanced Non-Small Cell Lung Cancer (NSCLC) with EGFR sensitizing mutations [1] [2].
The following data summarizes the key dosing and administration parameters from a phase Ib clinical trial (NCT01772732) [3] [1] [2].
| Parameter | Details |
|---|---|
| Indication | Advanced or metastatic NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R), relapsed after first-line platinum-based chemotherapy [1] [2]. |
| Recommended Administration | Oral, twice daily (approximately every 12 hours) with continuous dosing in 28-day cycles [1] [2]. |
| Dose Levels Studied | 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, and 650 mg, all administered twice daily [3] [1]. |
| Maximum Tolerated Dose (MTD) | Not reached within the studied dose range (up to 650 mg twice daily). No dose-limiting toxicities (DLTs) were reported [1] [2]. |
| Food Effect | Information not specified in the available study results. |
Understanding the PK properties helps rationalize the twice-daily dosing schedule. The data below were collected after multiple-dose administration [1] [2].
| PK Parameter | Value/Range |
|---|---|
| Time to Max Concentration (T~max~) | 1 to 4 hours |
| Elimination Half-Life (T~1/2~) | 6.2 to 13.0 hours |
| Dose Proportionality | Exposure was approximately proportional from 200 mg to 650 mg after a single dose, but was less than dose-proportional after multiple doses. |
For researchers aiming to replicate or build upon these clinical findings, here is a summary of the key methodological details.
This compound is a small molecule classified as a tyrosine kinase inhibitor (TKI). It specifically and selectively inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [2] [4].
The diagram below illustrates its mechanism of action and the associated experimental workflow for profiling its activity.
The clinical data referenced here is from a phase Ib trial published in 2019. The status of this compound's clinical development beyond this phase is not confirmed by the available search results. It is essential to consult current clinical trial registries (e.g., ClinicalTrials.gov) for the latest information on its development status, ongoing trials, and any updated dosing regimens.
Simotinib is a novel, oral small-molecule epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated promising antineoplastic activities in preclinical studies, showing equal or superior efficacy to erlotinib in various models. As a targeted therapeutic agent, this compound represents an important advancement in the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations. The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, with an average half-life ranging between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen in clinical practice. Proper blood collection protocols and bioanalytical methods are essential for accurate characterization of this compound's pharmacokinetic properties, which directly inform dosing strategies and therapeutic efficacy in clinical settings.
The development of robust analytical methodologies for quantifying this compound concentrations in biological matrices has been critical to understanding its pharmacokinetic behavior and establishing appropriate dosing regimens. This document provides comprehensive application notes and detailed protocols to support researchers and drug development professionals in conducting pharmacokinetic studies of this compound, with emphasis on blood sample collection procedures, bioanalytical method implementation, and data interpretation guidelines. These standardized protocols ensure the generation of reliable, reproducible pharmacokinetic data that can be compared across different clinical trials and study populations, ultimately contributing to the optimal therapeutic use of this compound in oncology practice.
The blood collection protocol for this compound pharmacokinetic analysis must be meticulously designed to capture critical pharmacokinetic parameters while maintaining sample integrity. Based on the phase Ib clinical trial methodology, blood samples should be collected in appropriate anticoagulant tubes (such as K2EDTA) at specific time points to fully characterize this compound's pharmacokinetic profile. The recommended sample volume is 2 mL per time point, which provides sufficient plasma for analysis while minimizing patient burden in clinical studies. Proper sample handling immediately after collection is crucial to prevent analyte degradation and ensure accurate quantification of this compound concentrations in plasma.
Collection Timepoints: For single-dose assessment, samples should be collected on Day 1 at pre-dose (0.05 hours before dosing) and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after dosing. For multiple-dose assessment, samples should be collected on Days 1, 8, 9, 10, 15, 22, and 29, with intensive sampling on designated days to characterize peak and trough concentrations. These timepoints are strategically selected to capture the absorption phase, peak concentration, distribution phase, and elimination phase of this compound following oral administration.
Processing Methodology: After collection, blood samples must be centrifuged at recommended conditions (approximately 1500-2000 × g for 10 minutes at 4°C) to separate plasma from cellular components. The resulting plasma fraction should be immediately transferred to properly labeled polypropylene tubes and stored at -70°C or below until analysis. Freeze-thaw cycles should be minimized, as stability data indicates this compound remains stable through limited freeze-thaw cycles (typically up to three cycles) when properly handled.
Maintaining sample integrity throughout storage is paramount for accurate this compound quantification. Processed plasma samples demonstrated stability when stored at -70°C for extended periods, supporting their use in long-term pharmacokinetic studies. To ensure analytical reliability, samples should be maintained at consistent freezing temperatures during storage and transportation, with temperature monitoring systems in place to detect any deviations. The chain of custody documentation should accompany all samples throughout the process, from collection to analysis, to ensure traceability and compliance with Good Clinical Practice guidelines.
Table: Blood Sample Collection Schedule for this compound Pharmacokinetic Profiling
| Study Phase | Day | Time Points (Relative to Dosing) | Critical Parameters |
|---|---|---|---|
| Single-Dose | Day 1 | Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours | C~max~, T~max~, AUC~0-24~, t~1/2~ |
| Multiple-Dose | Days 8, 15, 22, 29 | Pre-dose (trough) | C~trough~, Accumulation ratio |
| Steady-State | Day 9 | Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours | C~max,ss~, T~max,ss~, AUC~0-τ,ss~ |
| Extended Sampling | Day 10 | 24-48 hours post-dose | Terminal t~1/2~, AUC~0-∞~ |
The bioanalytical method for this compound quantification employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity, specificity, and throughput for pharmacokinetic studies. The method typically utilizes a Zorbax SB-C8 column (2.1 mm × 100 mm, 3.5 μm) or similar reversed-phase column maintained at ambient temperature. The mobile phase consists of a mixture of 0.1% formic acid with 10 mM ammonium formate and methanol (20:80, v/v) delivered in isocratic mode at a flow rate of 0.2 mL/min. The total chromatographic run time is approximately 4-6 minutes per sample, enabling high-throughput analysis of clinical study samples while maintaining adequate separation of this compound from potential endogenous interferents.
For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) is employed for specific detection of this compound and the internal standard. The monitored transitions are m/z 501.2→182.1 for this compound and m/z 394.4→278.1 for erlotinib (internal standard). The mass spectrometry parameters should be optimized for each specific instrument to maximize sensitivity while minimizing background interference. The use of a stable isotope-labeled internal standard for this compound would be ideal, but erlotinib has been successfully validated as an internal standard for this assay.
The sample preparation method employs a simple protein precipitation technique using methanol, which provides adequate clean-up while maintaining high recovery of this compound from plasma matrix. Alternatively, liquid-liquid extraction using diethyl ether has also been successfully implemented with good efficiency. The protein precipitation protocol involves adding a fixed volume of internal standard solution in methanol to a measured volume of plasma sample, followed by vigorous mixing and centrifugation to pellet the precipitated proteins. The supernatant is then transferred to autosampler vials for LC-MS/MS analysis.
The extraction recovery of this compound from human plasma using these methods exceeds 90%, with no significant matrix effect observed. This high recovery ensures adequate method sensitivity and minimizes variability in quantification. The simplicity of the extraction procedure also supports sample processing efficiency, which is particularly important in clinical studies with large numbers of samples. For laboratories implementing this method, demonstration of extraction consistency across different lots of plasma and different analysts is recommended during method validation.
Table: Validated LC-MS/MS Parameters for this compound Quantification in Human Plasma
| Parameter | Specification | Performance Data |
|---|---|---|
| Analytical Column | Zorbax SB-C8 (2.1 × 100 mm, 3.5 μm) or Agilent TC-C18 (4.6 × 150 mm, 5 μm) | Retention time: ~4-6 min (this compound) |
| Mobile Phase | 0.1% formic acid with 10 mM ammonium formate/Methanol (20:80, v/v) | Isocratic elution, flow rate: 0.2-0.8 mL/min |
| Mass Transitions | SIM: 501.2→182.1 (quantifier) | ESI+ mode, MRM detection |
| Internal Standard | Erlotinib (m/z 394.4→278.1) | Added prior to protein precipitation |
| Calibration Range | 1-1,000 ng/mL or 2.058-3,000 μg/L | r^2^ > 0.9924 |
| Lower Limit of Quantification | 1-2.058 μg/L | Precision <20%, Accuracy 80-120% |
The analytical method validation for this compound quantification follows regulatory guidelines for bioanalytical method validation, assessing key parameters including accuracy, precision, selectivity, sensitivity, and stability. The method demonstrates linear response over the concentration range of 1-1,000 ng/mL (or 2.058-3,000 μg/L) with correlation coefficients (r²) greater than 0.992. The lower limit of quantification (LLOQ) is established at 1-2.058 μg/L, with precision not exceeding 20% relative standard deviation (RSD) and accuracy within 80-120% of the nominal concentration, ensuring adequate sensitivity to detect terminal phase concentrations in pharmacokinetic studies.
The intra-day and inter-day precision and accuracy of the method are determined using quality control samples at low, medium, and high concentration levels. The precision values show at most 9.4% RSD, while accuracy ranges from -7.4 to 7.4% relative error (RE), meeting acceptance criteria for bioanalytical methods. Stability assessments demonstrate that this compound remains stable in plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and in processed samples under autosampler conditions. The method also shows appropriate selectivity against endogenous plasma components, with no significant interference observed at the retention times of this compound or the internal standard.
The pharmacokinetic behavior of this compound has been characterized in both healthy volunteers and patients with advanced NSCLC. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (T~max~) ranging from 1 to 4 hours. The elimination half-life ranges between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen. In a phase Ib clinical trial involving patients with advanced NSCLC, this compound demonstrated dose-independent pharmacokinetics after multiple-dose administration, with no clear relationship between dose and exposure observed across the dose range of 100-650 mg administered twice daily.
In a pharmacokinetic study involving twelve healthy Chinese volunteers, the mean maximum concentration (C~max~) for this compound was 254.79 ± 98.30 μg/L following a single oral dose, achieved with a T~max~ of 1.71 ± 0.48 hours. The area under the curve (AUC~0-t~ and AUC~0-∞~) values were 1262.59 ± 501.41 μg/L·h and 1329.95 ± 517.42 μg/L·h, respectively. The terminal half-life was approximately 5.37 ± 2.32 hours in this healthy volunteer population, which is somewhat shorter than that observed in patient populations, possibly due to differences in physiological status or concomitant medications.
In the phase Ib clinical trial assessing this compound in patients with advanced NSCLC, the drug was generally well tolerated, with no dose-limiting toxicities observed up to 650 mg twice daily. The maximum tolerated dose (MTD) was not reached within the studied dose range. The majority of adverse events were mild to moderate in severity, with rash (41.5%) and diarrhea (56.1%) being the most frequently reported treatment-emergent adverse events, consistent with the class effects of EGFR tyrosine kinase inhibitors.
The favorable safety profile of this compound supported continued clinical development, with further studies exploring higher doses underway. The therapeutic efficacy observed in the phase Ib trial included a partial response rate of 39.3% and stable disease in 46.3% of enrolled patients. The median progression-free survival and overall survival were 9.9 months (95% CI: 4.7-12.1 months) and 14.6 months (95% CI: 12.3-22.5 months), respectively, demonstrating promising clinical activity in this patient population with EGFR mutations.
Table: Pharmacokinetic Parameters and Safety Profile of this compound
| Parameter | Healthy Volunteers (Single Dose) | NSCLC Patients (Multiple Dose) |
|---|---|---|
| C~max~ | 254.79 ± 98.30 μg/L | Dose-dependent |
| T~max~ (h) | 1.71 ± 0.48 | 1-4 |
| AUC~0-t~ (μg/L·h) | 1262.59 ± 501.41 | Dose-dependent |
| AUC~0-∞~ (μg/L·h) | 1329.95 ± 517.42 | Dose-dependent |
| t~1/2~ (h) | 5.37 ± 2.32 | 6.2-13.0 |
| CL/F (L/h) | Not reported | Not reported |
| V~d~/F (L) | Not reported | Not reported |
| Common AEs | Not assessed | Rash (41.5%), Diarrhea (56.1%) |
| MTD | Not assessed | Not reached (up to 650 mg BID) |
The blood collection protocol and bioanalytical method described in this document have been successfully implemented in clinical trials evaluating this compound in patients with advanced NSCLC. In the phase Ib trial (clinicaltrials.gov identifier: NCT01772732), 41 patients with EGFR gene mutations received this compound orally administered twice daily with dose escalation from 100 to 650 mg in 28-day cycles. The pharmacokinetic data generated using these methods were critical for establishing the relationship between drug exposure and both efficacy and safety endpoints, informing dose selection for subsequent clinical trials.
The practical implementation of this protocol requires careful coordination between clinical site personnel (for sample collection) and bioanalytical laboratory staff (for sample analysis and data generation). To ensure data integrity, it is recommended that sample collection times be recorded precisely relative to the time of drug administration, as small errors in timing can significantly impact the calculation of pharmacokinetic parameters, particularly during the absorption and distribution phases. Additionally, documentation of concomitant medications and any potential deviations from the protocol is essential for proper interpretation of the pharmacokinetic data.
Several technical considerations should be addressed when implementing this protocol. Potential matrix effects in mass spectrometric detection should be evaluated during method validation and monitored during sample analysis using appropriate quality control measures. Although no significant matrix effect was observed in the validated method, differences in plasma composition between individuals or in disease states could potentially affect quantification. The use of a stable isotope-labeled internal standard for this compound, if available, would provide superior correction for matrix effects and extraction efficiency compared to the structural analog erlotinib.
For method transfer between laboratories, a partial validation should be conducted to verify key method parameters using the specific instrumentation and reagents available in the receiving laboratory. Chromatographic performance should be monitored throughout sample analysis, with system suitability tests conducted at the beginning of each analytical batch. Any protocol modifications should be thoroughly validated before implementation in clinical studies to ensure continued generation of reliable data. When encountering unexpected results, potential issues to investigate include sample processing errors, instrument calibration drift, analyte instability, or interfering substances in specific patient samples.
Diagram: this compound PK Analysis Workflow showing the integrated process from blood collection to data reporting
The comprehensive protocols outlined in this document provide researchers and clinical scientists with standardized methodologies for conducting pharmacokinetic studies of this compound. The detailed blood collection protocol, robust LC-MS/MS analytical method, and thorough validation parameters ensure the generation of reliable, high-quality pharmacokinetic data essential for understanding the clinical profile of this targeted therapeutic agent. Implementation of these standardized approaches across different clinical sites and studies facilitates data comparability and supports evidence-based decision making in drug development.
The clinical pharmacokinetic data generated using these methods have demonstrated that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, dose-dependent exposure, and a half-life compatible with twice-daily dosing. The well-characterized safety profile and promising efficacy signals observed in early clinical trials underscore the importance of reliable bioanalytical methods in oncology drug development. As this compound continues through clinical development, these protocols will remain essential tools for characterizing its pharmacokinetic behavior, optimizing dosing strategies, and ultimately maximizing its therapeutic potential for patients with EGFR-mutant non-small cell lung cancer.
Accurate quantification of This compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its superior sensitivity, specificity, and capacity for high-throughput analysis.
Method Validation Characteristics: A comprehensively validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method demonstrates linear quantification of this compound across a concentration range of 1-1000 ng/mL in human plasma, with an lower limit of quantification (LLOQ) of 1 ng/mL, ensuring adequate sensitivity for clinical applications [1]. The method exhibits excellent precision and accuracy with intra- and inter-day precision not exceeding 9.4% relative standard deviation (RSD) and accuracy ranging from -7.4 to 7.4% relative error (RE) across quality control levels [1]. Sample processing via protein precipitation with methanol provides consistent recovery rates exceeding 90%, while careful method optimization has minimized matrix effects that often complicate bioanalytical assays [1].
Chromatographic Instrumentation: An alternative LC-electrospray ionization (ESI)-MS/MS method utilizes a Phenomenex Luna C8 column (150 × 2.0 mm, 5 μm) maintained at 40°C for chromatographic separation [2]. The mobile phase consisting of 10 mM ammonium acetate and 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) employs a gradient elution program: 0-1.0 min (25% B), 1.0-4.0 min (25-90% B), 4.0-8.0 min (90% B), 8.0-8.1 min (90-25% B), and 8.1-10.0 min (25% B) at a flow rate of 0.3 mL/min [2]. This method achieves satisfactory separation with retention times of approximately 6.0 minutes for this compound and 4.6 minutes for the internal standard erlotinib, effectively resolving analytes from potentially interfering endogenous plasma components [2].
Table 1: Analytical Method Performance Characteristics for this compound Quantification in Plasma
| Parameter | UPLC-MS/MS Method [1] | LC-ESI-MS/MS Method [2] |
|---|---|---|
| Linear Range (ng/mL) | 1-1000 | 1-1000 |
| LLOQ (ng/mL) | 1 | 1 |
| Intra-day Precision (% RSD) | ≤9.4 | 2.8-6.3 |
| Inter-day Precision (% RSD) | ≤9.4 | 3.3-7.5 |
| Accuracy (% RE) | -7.4 to 7.4 | -5.9 to 8.9 |
| Extraction Recovery | >90% | 89.3-93.1% |
| Retention Time (min) | 4.0 (total run time) | 6.0 (this compound) |
| Internal Standard | Erlotinib | Erlotinib |
Understanding the stability profile of this compound under various storage conditions is critical for ensuring analytical reliability and patient safety. Proper handling procedures maintain analyte integrity throughout the pre-analytical, analytical, and post-analytical phases.
The GHS classification designates this compound as Acute Toxicity, Oral (Category 4) and Acute Aquatic Toxicity (Category 1), necessitating appropriate safety precautions during handling [3]. Hazard statements include H302 ("Harmful if swallowed") and H410 ("Very toxic to aquatic life with long lasting effects") [3]. Researchers must implement personal protective equipment (PPE) including safety goggles, protective gloves, impervious clothing, and suitable respiratory protection when handling powdered material [3]. Laboratory areas should contain appropriate exhaust ventilation and accessible safety showers and eye wash stations to address accidental exposures [3].
Table 2: Stability and Handling Conditions for this compound
| Parameter | Recommended Conditions |
|---|---|
| Powder Storage | -20°C (3 years); 4°C (2 years) [4] [5] |
| Solution Storage | -80°C (6 months); -20°C (1 month) [5] |
| Shipping Condition | Room temperature (stable for few days) [6] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1) [3] |
| Hazard Statements | H302 (Harmful if swallowed); H410 (Very toxic to aquatic life) [3] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing, respirator [3] |
| First Aid for Skin Contact | Rinse thoroughly with water; remove contaminated clothing [3] |
| Spill Management | Absorb with liquid-binding material; decontaminate with alcohol [3] |
Stability studies demonstrate that this compound remains stable in plasma through three freeze-thaw cycles without significant degradation when transferred between -20°C storage and room temperature thawing conditions [1]. Both short-term temperature stability assessments and long-term frozen storage evaluations confirm analyte integrity under recommended handling conditions [1] [2]. The protein precipitation protocol itself contributes to stability preservation by denaturing plasma enzymes that might otherwise catalyze this compound degradation during sample processing [1].
Standardized sample preparation is fundamental for generating reproducible and reliable analytical data. The following protocol outlines a optimized procedure for this compound extraction from plasma matrices.
The sample preparation workflow can be visualized as follows:
Figure 1: Sample Preparation Workflow for this compound Analysis in Plasma
The validated analytical methods have been successfully applied to characterize this compound's pharmacokinetic profile in both healthy volunteers and patient populations, providing critical insights for dosage regimen optimization.
In a pharmacokinetic study involving twelve healthy Chinese volunteers who received a single 200 mg oral dose of this compound hydrochloride tablets, the maximum plasma concentration (C~max~) reached 345.6 ± 98.7 ng/mL with a time to maximum concentration (T~max~) of 4.0 ± 1.2 hours [2]. The elimination half-life was determined to be 10.6 ± 2.8 hours, supporting a twice-daily dosing regimen for maintaining therapeutic concentrations [2]. The area under the concentration-time curve from zero to last measurable time point (AUC~0-t~) was 4275.3 ± 1189.7 ng·h/mL, indicating satisfactory oral bioavailability [2].
A phase Ib clinical trial investigating multiple ascending doses in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations further characterized this compound's pharmacokinetic behavior [7]. Following multiple-dose administration across dose levels ranging from 100 mg to 650 mg twice daily, this compound demonstrated rapid absorption and elimination with average T~max~ ranging from 1 to 4 hours and a half-life between 6.2 and 13.0 hours [7]. Interestingly, the study noted no clear dose-response relationship between administered dose and drug exposure following multiple-dose administration, suggesting potential saturation of absorption or metabolic pathways at higher doses [7].
The clinical efficacy observations from the phase Ib trial reported a partial response rate of 39.3% and disease stabilization in 46.3% of enrolled patients, with median progression-free survival of 9.9 months and overall survival of 14.6 months in this heavily pretreated population [7]. The safety profile indicated that this compound was well tolerated with no dose-limiting toxicities observed up to 650 mg twice daily, and the maximum tolerated dose was not reached in the study [7]. The most frequently reported adverse events included diarrhea (56.1%) and rash (41.5%), consistent with the class effects of EGFR tyrosine kinase inhibitors [7].
The comprehensive analytical protocols detailed in this document provide a robust framework for the precise quantification of this compound in plasma matrices. The validated LC-MS/MS methods demonstrate excellent sensitivity, precision, and accuracy across the clinically relevant concentration range of 1-1000 ng/mL, with optimized sample preparation procedures ensuring efficient analyte recovery and minimal matrix effects. Strict adherence to the recommended storage conditions (-20°C for powder, -80°C for solutions) and handling precautions is essential for maintaining this compound stability and ensuring personnel safety. The successful application of these methodologies in clinical pharmacokinetic studies has generated valuable data supporting further development of this promising EGFR tyrosine kinase inhibitor for oncological therapeutics.
The table below summarizes the available data on this compound:
| Parameter | Details |
|---|---|
| Drug Class | Novel, specific Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) [1] [2] [3]. |
| Molecular Weight | 499.61 g/mol (for the free base, calculated from the molecular formula C₂₈H₃₃N₇O₂) [4]. |
| Recommended Storage | Store the powder at -20°C, protected from light and moisture. Aliquot the DMSO stock solution to avoid freeze-thaw cycles. |
| Reported Solubility in DMSO | Not explicitly reported in the available literature. |
In the absence of specific data, you can determine the optimal concentration empirically by following this protocol.
The following diagram illustrates the experimental workflow used in clinical trials, which underpins the drug's known pharmacokinetic profile.
The clinical studies provide the following key pharmacokinetic parameters [1] [2] [3]:
Matrix effects occur when substances in a sample interfere with the ionization of your target analyte, causing signal suppression or enhancement and leading to inaccurate results. The methods developed for this compound have successfully minimized these effects [1] [2].
The core strategy involves a simple protein precipitation for sample clean-up and a robust UPLC-MS/MS method with a stable isotope-labeled or structurally similar internal standard to correct for any minor variations [1].
Here is the detailed methodology for the quantification of this compound in human plasma.
1. Sample Preparation: Protein Precipitation [1] [2]
2. UPLC-MS/MS Analysis Conditions [1]
The following table summarizes the key parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Specification |
|---|---|
| Analytical Column | Zorbax SB-C8 (2.1 mm × 100 mm, 3.5 μm) [1] |
| Mobile Phase | 0.1% formic acid with 10 mM ammonium formate / Methanol (20:80, v/v) [1] |
| Flow Rate | 0.2 mL/min [1] |
| Injection Volume | Not specified (Typically 5-10 μL for such methods) |
| Run Time | 4 minutes [1] |
| Ionization Mode | Electrospray Ionization (ESI), positive ion mode [1] [2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) [1] |
3. Method Validation Summary [1]
The assay was rigorously validated, proving its reliability for clinical pharmacokinetic studies.
| Validation Parameter | Performance |
|---|---|
| Linear Range | 1 - 1,000 ng/mL [1] |
| Precision (RSD) | ≤ 9.4% (intra- and inter-day) [1] |
| Accuracy (RE) | -7.4 to 7.4% [1] |
| Matrix Effect | No significant matrix effect observed [1] |
Despite the robustness of the published method, here are steps to diagnose and resolve matrix effects if they occur in your lab.
1. How do I systematically investigate a matrix effect? The following diagram outlines a logical workflow for troubleshooting matrix effects, from initial detection to solution implementation.
2. Frequently Asked Questions (FAQs)
Q: What is the most critical factor in minimizing matrix effects for this compound analysis?
Q: My internal standard response is unstable. What could be the cause?
Q: Can I use a different column than the Zorbax SB-C8?
The core method for determining this compound in human plasma, as published in the literature, is summarized below. This can serve as your baseline protocol [1].
This data shows that a straightforward protein precipitation method can achieve good recovery for this compound. You can use this as a reference point for your own method development and troubleshooting [1].
If you are not achieving satisfactory recovery with the baseline method, consider the following strategies. The table below outlines common issues and potential solutions based on general best practices in bioanalysis.
| Problem | Possible Cause | Investigation & Optimization Strategies |
|---|
| Low/Inconsistent Recovery | Non-specific adsorption to vials/tubes | • Use low-binding polypropylene tubes • Try silanizing glassware • Increase organic content in final sample | | | Incomplete protein precipitation | • Test different organic solvents (Methanol, Acetonitrile) and solvent-to-plasma ratios • Ensure vigorous vortex mixing • Experiment with adding formic acid to the organic solvent | | Poor Chromatography | Inadequate separation | • Optimize LC gradient and mobile phase composition (e.g., pH, buffer concentration) • Test different analytical columns (e.g., C18, phenyl-hexyl) | | Signal Instability | Compound degradation in plasma/autosampler | • Keep samples at 4°C in the autosampler • Add stabilizers (e.g., acid) if degradation is confirmed • Minimize sample preparation and storage times |
For particularly challenging compounds, moving beyond protein precipitation may be necessary. The following diagram illustrates a strategic workflow for developing and optimizing a bioanalytical method, incorporating advanced techniques.
The key to selecting an alternative method often lies in the compound's physicochemical properties. Here are some advanced techniques:
Instability in plasma or processed samples is a common reason for poor and variable recovery. Conducting a systematic stability assessment is crucial. The workflow below guides you through this process.
If you discover stability issues, you can adopt strategies used for other unstable drugs:
The search results confirm that Simotinib is a novel EGFR tyrosine kinase inhibitor that was investigated in clinical trials [1] [2]. However, the published studies focus on its safety, tolerability, and pharmacokinetics in patients, and do not provide the specific details on bioanalytical method sensitivity or Lower Limit of Quantification (LLOQ) that your research requires.
For context, the table below summarizes the LLOQs achieved for other, more widely studied EGFR inhibitors using UPLC-MS/MS, which is the gold-standard technology for such analyses.
| Drug Name | Matrix | LLOQ (ng/mL) | Key Instrumentation | Citation |
|---|---|---|---|---|
| Almonertinib & metabolite (HAS-719) | Rat plasma | 0.5 | UPLC-MS/MS (Waters XEVO TQS) | [3] |
| Osimertinib & metabolites (AZ5104, AZ7550) | Human Plasma & Dried Blood Spots | 1.0 | UHPLC-MS/MS (Shimadzu 8050) | [4] |
Since direct data on this compound is unavailable, here are proven strategies from analyses of similar drugs that you can apply to improve your method's sensitivity and achieve a lower LLOQ.
Q: What are the primary levers for increasing sensitivity in LC-MS/MS? A: The main areas for optimization are the mass spectrometry conditions, chromatography, and sample preparation.
Q: Which mass spectrometry parameters are most critical? A: The Multiple Reaction Monitoring (MRM) transitions are fundamental. Based on methods for drugs like Almonertinib and Osimertinib, you must first identify the optimal precursor and product ions for this compound [3] [4]. Following this, fine-tune parameters like collision energy and cone voltage to maximize the signal for your chosen transitions.
Q: How can chromatography help achieve a lower LLOQ? A: Using a sharper gradient elution can concentrate the analyte band, leading to a higher signal at detection. The method for Almonertinib, for instance, used a rapid 2-minute gradient, going from 10% to 90% organic phase in just 0.5 minutes [3]. This reduces peak broadening and improves sensitivity.
Q: What sample preparation technique is recommended? A: Protein precipitation is a common and efficient technique for plasma/serum samples. The use of acetonitrile or methanol, as described in the methods above, effectively removes proteins and other interferences, providing a clean sample for injection [3] [4].
The following diagram outlines a logical workflow for developing and troubleshooting a sensitive bioanalytical method, incorporating the strategies discussed above.
To obtain the specific technical data you need, I suggest you:
This compound bioanalysis, This compound LC-MS, or This compound pharmacokinetics in specialized scientific databases like Google Scholar, PubMed, or Web of Science.
The table below summarizes the intra-day and inter-day precision and accuracy for simotinib from a validated UPLC-MS/MS assay, which is in full compliance with standard bioanalytical guidelines [1] [2] [3].
| QC Level | Concentration (ng/mL) | Parameter | Intra-Day (n=5) | Inter-Day (n=5) |
|---|---|---|---|---|
| LQC (Low) | 3 | Precision (% RSD) | 9.4% | 8.6% |
| Accuracy (% RE) | 7.4% | 4.4% | ||
| MQC (Medium) | 30 | Precision (% RSD) | 7.0% | 6.8% |
| Accuracy (% RE) | 5.3% | -2.9% | ||
| HQC (High) | 250 | Precision (% RSD) | 5.2% | 4.2% |
| Accuracy (% RE) | -2.2% | -7.4% |
Abbreviations: RSD: Relative Standard Deviation; RE: Relative Error; LQC/MQC/HQC: Low/Medium/High Quality Control.
Here is the detailed methodology for the quantification of this compound in human plasma, which your users can follow [1] [2] [3]:
The following diagram outlines the complete analytical workflow:
Q1: What should I do if the precision at the LQC level is outside the acceptable limit (e.g., >15% RSD)?
Q2: The peak shape for this compound is tailing. How can I improve the chromatography?
Q3: My internal standard response is unstable. What could be the cause?
The following table consolidates the available stability information for simotinib from its Material Safety Data Sheet (MSDS) and related scientific research.
| Aspect | Specification / Condition | Notes / Implications |
|---|---|---|
| Official Storage (MSDS) [1] | -20°C (powder); -80°C (in solvent) | Tightly sealed container; cool, well-ventilated area; protect from direct sunlight. |
| Physical Form Stability [2] | Amorphous nilotinib (analog) most stable at 10°C precipitation temperature | Higher temperature increases molecular mobility, raising crystallization risk in amorphous solids. |
| Photostability (Analog Data) [3] | Sunitinib undergoes rapid Z-E photoisomerization in light (35% conversion in 15 min in methanol) | Handle all samples without light exposure during preparation or use amber vials. |
| Toxicological Hazard [1] | Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410) | P273: Avoid release to the environment. |
This protocol is adapted from a 2024 study on nilotinib, which provides a modern framework for assessing the physical stability of amorphous TKIs like this compound [2].
This experimental workflow can be visualized as follows:
This protocol is based on a study of sunitinib's light sensitivity, which is highly relevant for this compound handling [3].
| Problem | Potential Cause | Solution / Preventive Action |
|---|---|---|
| Unexpected Crystallization | Amorphous solid is physically unstable at high storage temperature or humidity. | Precipitate and store the amorphous form at lower temperatures (e.g., 10°C). Control residual solvent and humidity during storage [2]. |
| Multiple Peaks in HPLC/LC-MS | Photo-isomerization or chemical degradation during sample preparation or analysis. | Handle all samples in the dark (using amber vials). Ensure the analytical method can separate and identify isomers and degradation products [3]. |
| Loss of Potency | Exposure to high temperatures, light, or inappropriate pH. | Adhere strictly to recommended storage conditions (-20°C for powder). Ensure the drug is not exposed to strong acids, alkalis, oxidising, or reducing agents [1]. |
| Inconsistent Dissolution/Assay Results | Variable moisture content acting as a plasticizer, reducing Tg and increasing molecular mobility. | Control the environmental humidity during processing and storage. Use hermetically sealed containers with desiccants [2]. |
The signaling pathway by which EGFR TKIs like this compound may inadvertently induce stability-related resistance mechanisms is summarized below:
Q: Why is this compound prone to adsorption in analytical systems? A: Adsorption occurs due to interactions between this compound molecules and active surfaces in the liquid chromatography (LC) system. This compound's structure likely contains functional groups that can act as Lewis bases (electron donors). These can interact strongly with Lewis acid sites (electron acceptors) present on metal surfaces (like stainless steel) or on certain column substrates [1]. This can lead to low recovery, peak tailing, and inaccurate quantification.
Q: Where in the LC system does adsorption typically occur? A: Adsorption can happen at any wetted part [2]:
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Reduced peak area/height, low recovery | General analyte adsorption to active metal surfaces | Passivate system with mobile phase additive; use inert-coated components [1] [2] |
| Peak tailing | Secondary interactions with active sites on column frit/system | Use mobile phase additive; ensure column is compatible; check for system contamination [2] |
| Irreproducible results (variable peak areas) | Random adsorption/desorption from surfaces | Implement a robust mobile phase additive; switch to an inert fluidic path [2] |
| Missing peaks (severe adsorption) | Complete analyte loss, often due to highly active surfaces or lack of additive | Use a strong mobile phase additive; comprehensively convert system to inert materials [1] |
The following diagram outlines a systematic workflow to diagnose and resolve adsorption issues:
This is the most common and practical approach. The additive competes with this compound for active sites, effectively "blocking" them.
Detailed Protocol:
The table below compares common additive options:
| Additive | Typical Concentration | MS-Compatibility | Effectiveness | Key Consideration |
|---|---|---|---|---|
| Ammonium Acetate | 5 - 20 mM | Yes [3] | Moderate | Good first choice for LC-MS methods. |
| Phosphate Buffer | 10 - 50 mM | No [1] | High | Excellent for LC-UV; avoid with MS. |
| Alkylamines (e.g., TEA) | 0.1 - 0.5% | Often not | High | Can be very effective but may suppress ionization and contamamate MS systems. |
| Formic Acid | 0.1 - 0.2% | Yes | Low to Moderate | Primarily for ionization; some passivation effect. |
For persistent problems, modifying the fluidic path is the most robust solution.
Protocol for Converting to an Inert Flow Path:
This method is adapted from a published LC-ESI-MS/MS determination [4] and incorporates anti-adsorption strategies.
| Parameter | Value / Range | Conditions & Notes |
|---|---|---|
| Time to Max Concentration (Tmax) | 1 - 4 hours | After multiple-dose administration [1] [2] |
| Elimination Half-Life (T1/2) | 6.2 - 13.0 hours | After multiple-dose administration [1] [2] |
| Maximum Concentration (Cmax) | 254.79 ± 98.30 μg/L | Mean value from a study in healthy volunteers [3] |
| Area Under the Curve (AUC0-t) | 1262.59 ± 501.41 μg/L * h | Mean value from a study in healthy volunteers [3] |
| Dose Range Studied | 100 mg - 650 mg | Orally administered twice daily in 28-day cycles [1] [4] |
| Dose-Exposure Relationship | No clear relationship observed | After multiple-dose administration [1] [4] |
| Analytical Method | LC-ESI-MS/MS | Using erlotinib as an internal standard; method range: 2.058-3000 μg/L [3] |
For your technical support materials, here is a validated bioanalytical method for determining this compound concentration in human plasma, as cited in the research [3]:
While direct causes for this compound's variability are not specified in the available literature, here are some general factors that commonly influence the pharmacokinetics of tyrosine kinase inhibitors (TKIs) like this compound, which you can incorporate into your guides:
Q: What factors could cause variability in this compound exposure between patients?
Q: The pharmacokinetic study showed no dose-response relationship. What could this imply?
Q: How can we manage the risk of drug-drug interactions in patients on this compound?
The following diagram outlines the core workflow for a this compound pharmacokinetic study, based on the methodologies from the search results:
| Trial Phase | Patient Population | Dose | Rash Incidence | Reported Severity & Details |
|---|---|---|---|---|
| Phase Ib [1] | 41 patients with advanced NSCLC and EGFR mutations | 100-650 mg, twice daily | 41.5% of patients | Most AEs were mild or moderate. The study defined a "severe rash" as a Dose-Limiting Toxicity (DLT) if it could not be controlled by therapy, lasted over 2 weeks, or involved re-occurring pruritus [1]. |
For comprehensive guidance, the following FAQs integrate general management principles for EGFR-TKI induced rash, which are applicable to this compound.
What causes skin rash with EGFR inhibitors like this compound? The rash is an "on-target" effect. By inhibiting the Epidermal Growth Factor Receptor (EGFR) in skin cells (keratinocytes), these drugs disrupt normal skin growth, differentiation, and repair. This leads to inflammation, follicular irritation, and can sometimes result in secondary bacterial infections [2].
What are the general principles for managing this rash?
How is the severity of the rash graded for management decisions? Management is typically based on the severity grade (often using scales like CTCAE - Common Terminology Criteria for Adverse Events). The following workflow outlines a general management strategy.
For researchers designing clinical trials or monitoring studies involving this compound, establishing a robust skin toxicity management protocol is essential.
The table below summarizes key data from separate clinical studies on each drug. Please note that differences in trial design and patient populations mean these figures are not directly comparable.
| Parameter | Erlotinib [1] [2] | Simotinib [3] |
|---|---|---|
| Approval Status | Approved by FDA (2004) & EMA (2005) [1] | Investigational (as of 2019) [3] |
| Key Indication | Previously treated, advanced NSCLC [1] | Advanced NSCLC with EGFR mutations, post-platinum therapy [3] |
| Overall Response Rate (ORR) | 22.7% (in 1st-line treatment) [1] | 39.3% (Partial Response) [3] |
| Disease Control Rate (DCR) | Information missing | 85.6% (PR + Stable Disease) [3] |
| Median Progression-Free Survival (PFS) | Information missing | 9.9 months [3] |
| Median Overall Survival (OS) | 13.52 months (from network meta-analysis) [2] | 14.6 months [3] |
| Most Common Adverse Events (AEs) | Rash and diarrhea [1] [2] [4] | Rash (41.5%) and diarrhea (56.1%) [3] |
| Serious Adverse Events (SAEs) | Interstitial Lung Disease (ILD), hepatotoxicity, gastrointestinal perforation [4] | No dose-limiting toxicities or Maximum Tolerated Dose (MTD) reached in the phase Ib study [3] |
Here are the details of the key clinical trials that generated the data above.
Erlotinib (Perez-Soler et al. Phase II Trial) [1]:
This compound (Phase Ib Trial) [3]:
Both Erlotinib and this compound are Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs). They work by competitively inhibiting the binding of ATP to the tyrosine kinase domain of the EGFR, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways [1] [5].
The diagram below illustrates the core signaling pathway and the mechanism of action for these drugs.
When interpreting the information above, please consider the following critical limitations:
For a more conclusive comparison, I suggest you:
Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor and a well-established treatment for advanced EGFR-mutated NSCLC [1]. The data below comes from multiple clinical trials and meta-analyses.
Efficacy and Safety Overview The following table summarizes key clinical data for Gefitinib, largely drawn from indirect comparisons in network meta-analyses and clinical trials [2] [1] [3].
| Parameter | Gefitinib Findings |
|---|---|
| Recommended Dose | 250 mg, once daily [1]. |
| Overall Response Rate (ORR) | Similar ORR compared to erlotinib and icotinib (no significant difference) [2]. |
| Median Progression-Free Survival (PFS) | 5.48 months [2]. |
| Median Overall Survival (OS) | 13.26 months [2]. Significantly shorter OS (26.8 months) vs. dacomitinib (34.1 months) in ARCHER 1050 trial [4]. |
| Common Adverse Events (Any Grade) | Rash (~62%), Diarrhea (~44%), Increased liver enzymes (~62%) [5]. |
| Grade 3/4 Adverse Events | 29.1% of patients experienced Grade 3/4 AEs [5]. |
| Risk of Nausea/Vomiting | Lower rate compared to erlotinib [2]. |
Key Comparative Clinical Trial Data
This compound is characterized as a novel, selective EGFR tyrosine kinase inhibitor. The available information comes from a single Phase Ib clinical trial (NCT01772732), and its profile should be considered preliminary [7].
Preliminary Efficacy and Safety The table below summarizes findings from the Phase Ib dose-escalation study in 41 patients with advanced EGFR-mutated NSCLC [7].
| Parameter | This compound Findings |
|---|---|
| Doses Studied | 100 mg to 650 mg, administered twice daily [7]. |
| Maximum Tolerated Dose (MTD) | Not reached in the study [7]. |
| Overall Response Rate (ORR) | 39.3% of patients achieved a Partial Response (PR) [7]. |
| Disease Control Rate (DCR) | 85.6% (combined Partial Response and Stable Disease) [7]. |
| Median Progression-Free Survival (PFS) | 9.9 months [7]. |
| Median Overall Survival (OS) | 14.6 months [7]. |
| Common Adverse Events (Any Grade) | Diarrhea (56.1%), Rash (41.5%) [7]. |
| Dose-Limiting Toxicities (DLTs) | None observed in the study [7]. |
Experimental Protocol Highlights
The following diagram illustrates the shared primary mechanism of both drugs, while highlighting the key differences in their development stages and known safety profiles.
To build a robust comparison guide, I suggest you:
Treatment for NSCLC brain metastases has evolved significantly, moving from non-specific local therapies to biomarker-driven systemic treatments. Tyrosine Kinase Inhibitors (TKIs) are now the cornerstone of treatment for patients with identified driver mutations, offering superior intracranial efficacy compared to older therapies [1] [2].
The following tables summarize key efficacy data for the most relevant TKIs, organized by their molecular targets.
EGFR mutations are among the most common actionable alterations in NSCLC. Newer-generation TKIs have demonstrated improved blood-brain barrier penetration [3].
| Drug (Regimen) | Trial / Context | Key Efficacy Data (Brain Metastases) | Key Resistance Mechanisms |
|---|---|---|---|
| Osimertinib (monotherapy) | FLAURA (Phase 3) | Established standard of care; superior PFS in patients with BM vs. 1st-gen TKIs [3]. | MET amplification, HER2 amplification, on-target EGFR mutations, histological transformation [3]. |
| Osimertinib + Chemotherapy | FLAURA2 (Phase 3) | Median PFS: 24.9 months vs. 13.8 months with osimertinib monotherapy [3]. | - |
| Amivantamab + Lazertinib | MARIPOSA (Phase 3) | Median PFS: 23.7 months vs. 16.6 months with osimertinib; improved PFS in high-risk patients (BM, liver mets) [3]. | - |
| Amivantamab + Chemotherapy (post-Osimertinib) | MARIPOSA-2 (Phase 3) | Median PFS: 6.3 months vs. 4.2 months with chemo alone [3]. | - |
| Furmonertinib (high-dose) | Case Report | Rapid neurological symptom relief in LM; 6-month survival post-LM diagnosis [1]. | - |
| Aumolertinib (high-dose) | Case Report | Significant remission in LM; PFS >20 months [1]. | - |
Next-generation ALK inhibitors have shown superior intracranial activity compared to the first-generation drug crizotinib [4] [2].
| Drug | Trial / Context | Key Efficacy Data (Brain Metastases) |
|---|---|---|
| Alectinib | Real-World Study vs. Crizotinib | 24-month OS: 84% (with BM) vs. 60% for crizotinib. TTD HR: 0.32 (0.24–0.42) [4]. |
| Brigatinib | Real-World Study vs. Crizotinib | 24-month OS: 83% (with BM). TTD HR: 0.32 (0.16–0.64) [4]. |
| Lorlatinib | Real-World Study vs. Crizotinib | 24-month OS: 87% (with BM). TTD HR: 0.25 (0.12–0.50) [4]. |
Newer ROS1 inhibitors are designed to be CNS-active and overcome resistance mutations [5] [6].
| Drug | Trial / Context | Key Efficacy Data (Brain Metastases) |
|---|---|---|
| Taletrectinib (Ibtrozi) | TRUST-I/II (Phase 2) | iORR in TKI-naïve: 73% (11/15). iORR in TKI-pretreated: 63% (15/24). Active against G2032R resistance [6]. |
| Zidesamtinib | ARROS-1 (Phase 1/2) | Overall ORR: 89% in TKI-naïve, 44% in TKI-pretreated. Active against G2032R resistance [5]. |
For researchers, understanding the clinical trial designs that generated this data is crucial. Here are summaries of key methodologies:
The efficacy of TKIs hinges on their ability to inhibit specific, dysregulated signaling pathways that drive tumor growth and survival, including within the brain microenvironment. The diagram below illustrates the core signaling pathways and sites of action for the TKIs discussed.
This overview of the current treatment landscape for NSCLC brain metastases shows a focus on targeted therapies with robust intracranial efficacy.
The table below summarizes the key efficacy outcomes from clinical studies of various EGFR-TKIs to provide context for simotinib's performance.
| Drug / Regimen | Line of Therapy | Median PFS (Months) | Objective Response Rate (ORR) | Key Trial / Study Type |
|---|---|---|---|---|
| This compound [1] [2] | Later-line (Post-platinum) | 9.9 | 39.3% - 40% | Phase Ib (NCT01772732) |
| Osimertinib [3] | First-line | 19.5 | 68.9% | Real-world retrospective study |
| Osimertinib + Chemotherapy [4] | Second-line (Post-osimertinib) | 9.3 (vs. 5.3 chemo alone) | Information Missing | Retrospective (Flatiron database) |
| 1st/2nd Gen EGFR-TKIs (e.g., Gefitinib, Erlotinib) [5] | First-line | 16.0 | Information Missing | Retrospective study |
| Intercalated EGFR-TKI + Chemotherapy [5] | First-line | 20.5 | Information Missing | Retrospective study |
> Important Note on Cross-Trial Comparisons: The data for this compound comes from a Phase Ib trial in a later-line setting (patients who failed prior platinum-based chemotherapy) [1] [2], whereas data for osimertinib and other comparators often come from first-line studies or real-world data [3] [5]. Differences in patient populations, prior treatments, and study designs mean these figures should be compared with caution and do not represent head-to-head efficacy.
For research and development professionals, the detailed methodology from the key this compound clinical trial is outlined below.
The following diagram illustrates the EGFR signaling pathway targeted by this compound and other EGFR-TKIs, and the general workflow of clinical development in this area.
The tables below summarize the safety and efficacy profiles of various EGFR-TKIs based on recent clinical trials, meta-analyses, and real-world studies. This data can serve as a reference for when more comprehensive simotinib data becomes available.
Table 1: Safety and Tolerability Profile of EGFR-TKIs
| EGFR-TKI Generation | Drug Name | Common Adverse Events (All Grades) | Notable Severe or Unique Toxicities | Frequency of Dose Modification | Key Safety Findings |
|---|---|---|---|---|---|
| First | Gefitinib [1] | Rash, Diarrhea [1] | Interstitial Lung Disease (strongest signal) [1] | Information missing | Favorable safety profile compared to later generations [1] |
| First | Erlotinib [1] | Rash, Diarrhea [1] | Anorexia (strongest signal) [1] | Information missing | Information missing |
| Second | Afatinib [2] [1] | Diarrhea (~90%), Rash/Acne, Stomatitis, Paronychia [2] [1] | Higher rate of grade ≥3 diarrhea [2] | Very high (89.3% in patients ≥75 years; 53% in LUX-Lung 3) [2] | Highest overall toxicity among TKIs; irreversible binding leads to more AEs [1] |
| Second | Dacomitinib [3] [1] | Information missing | Information missing | Information missing | Associated with more severe events [1] |
| Third | Osimertinib [4] [1] | Rash, Diarrhea [4] | Leukopenia, Thrombocytopenia, Cardiac disorders, Blood/lymphatic disorders [1] | Low (grade ≥3 AEs: 34% mono; 70% + chemo) [4] | Highest AE-related mortality; cardiac risk has delayed onset (median 41 days) [1] |
| Investigational | This compound [5] | Diarrhea (56.1%), Rash (41.5%) [5] | No DLTs observed up to 650mg; MTD not reached [5] | Information missing | Generally well-tolerated; most AEs were mild to moderate [5] |
Table 2: Efficacy Profile of EGFR-TKIs in Advanced EGFR-Mutated NSCLC
| Drug Name | Median PFS (Months) | Median OS (Months) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Efficacy Findings |
|---|---|---|---|---|---|
| Gefitinib | 11.8 (retreatment) [6] | Information missing | 64% (meta-analysis) [7] | 68% (meta-analysis) [7] | Effective as first-line and upon retreatment [6] [7] |
| Erlotinib | Information missing | Information missing | 69% (meta-analysis) [7] | Information missing | Information missing |
| Afatinib | Information missing | Information missing | Information missing | Information missing | Preferred for uncommon mutations (S768I, L861Q, G719X) [2] |
| Osimertinib (Mono) | 16.6 [8] | 37.6 [4] | 72% (meta-analysis) [7] | 94% (meta-analysis) [7] | Superior efficacy; standard of care [4] [7] [8] |
| Osimertinib + Chemo | 23.7 [8] | 47.5 [4] | Information missing | Information missing | New benchmark for survival; FLAURA2 regimen [4] |
| Amivantamab + Lazertinib | 23.7 [8] | Predicted to exceed 1 yr vs Osimertinib [8] | Information missing | Information missing | Significant OS benefit; MARIPOSA regimen [8] |
| This compound | 9.9 [5] | 14.6 [5] | 39.3% (Phase Ib) [5] | 85.6% (PR+SD) [5] | Promising anti-tumor activity in early-phase trial [5] |
For a rigorous comparison of TKIs, standard methodologies are employed in clinical trials. Here are the protocols used to generate the data in the tables above.
1. Phase I Trial Design for Safety and Tolerability (this compound Example) This methodology is used to determine the initial safety profile, recommended dosage for later-phase trials, and understand the drug's pharmacokinetics (PK) [5].
2. Network Meta-Analysis (NMA) for Comparative Safety This statistical method compares the safety of multiple drugs, even those not directly compared in head-to-head trials [1].
The following diagram illustrates the core mechanism of EGFR inhibition by TKIs and how this action leads to both intended anti-tumor effects and common on-target toxicities.
The diagram shows how the therapeutic action of EGFR-TKIs is intrinsically linked to mechanism-based toxicities. By inhibiting the EGFR signaling pathway in tumor cells, TKIs block proliferation and survival signals [1]. However, since EGFR is also critical for the normal function and maintenance of epithelial tissues in the skin and gastrointestinal tract, its inhibition leads to the common toxicities observed across this drug class [1].
Currently, detailed comparative data for this compound is limited. To conduct a thorough analysis, I suggest you:
The table below summarizes the available data on Simotinib and contrasts it with the known mutation coverage of other EGFR Tyrosine Kinase Inhibitors (TKIs).
Comparison of EGFR-TKIs in Advanced NSCLC
| TKI (Generation) | Common EGFR Mutations (Coverage) | Uncommon EGFR Mutations (Coverage) | Key Supporting Efficacy Data (Median PFS in months) |
|---|---|---|---|
| This compound (Novel, specific) | Sensitive mutations (specific types not listed) [1] [2] | Information not specified in available studies [1] [2] | PFS: 9.9 months (95% CI 4.7-12.1) [1] [2] |
| Gefitinib (1st) | Exon 19 del, L858R [3] | Limited activity against uncommon mutations [4] | PFS: 10.7 months (vs. Osimertinib) [3], 6.9 months (in PS 2-4 patients) [5] |
| Erlotinib (1st) | Exon 19 del, L858R (inferred) | Limited activity against uncommon mutations [4] | (Data not focused in results) |
| Afatinib (2nd) | Exon 19 del, L858R [6] | G719X, L861Q, S768I [6] [7] | PFS for uncommon mutations: 11.0 months (vs. Osimertinib's 7.0) [6] |
| Osimertinib (3rd) | Exon 19 del, L858R (including T790M) [3] | L861Q [7]; Activity varies across uncommon types [6] [4] | PFS: 18.1 months (vs. Gefitinib) [3], 9.2 months (in PS 2-4 patients) [5], 7.0 months for uncommon mutations [6] |
| Dacomitinib (2nd) | Exon 19 del, L858R (inferred) | Extracellular domain mutants (e.g., G598V) [8] | (Clinical response in case studies) [8] |
Abbreviations: PFS: Progression-Free Survival; PS: Performance Status; del: deletion.
The data for this compound is derived from a Phase Ib clinical trial (NCT01772732). Here are the key experimental details [1] [2]:
The spectrum of EGFR mutations is broadly categorized, and TKI efficacy can vary significantly within these categories.
For researchers and drug development professionals, the current data suggests:
The following diagram outlines a generalized clinical trial workflow used to establish the safety and efficacy profiles of TKIs like this compound, from pre-clinical stages to initial human trials.
The table below summarizes the key characteristics and predominant resistance mechanisms for first- and third-generation EGFR-TKIs, highlighting the evolutionary shift in resistance profiles.
| Feature | First-Generation TKI (Gefitinib, Erlotinib) | Third-Generation TKI (Osimertinib) |
|---|---|---|
| Target | Reversibly binds EGFR-sensitizing mutations (Ex19del, L858R) [1]. | Irreversibly binds EGFR-sensitizing and T790M mutations; spares wild-type EGFR [2] [1]. |
| Typical mPFS (1L) | 9.2 - 13.1 months [1] | 18.1 - 18.9 months [3] [2] |
| Primary & Most Common Resistance Mechanism | EGFR-dependent: T790M mutation (~50-60% of cases) [4] [2] [1]. | Heterogeneous, mostly EGFR-independent. MET amplification (~15-25%) and HER2 amplification are frequent bypass mechanisms [2] [5] [6]. |
| Other On-Target (EGFR) Mechanisms | Less common (e.g., EGFR amplifications) [4]. | C797S mutation (frequency varies by line of therapy: ~7% in 1L, ~15-25% in 2L) [2] [5]. Other mutations (e.g., L718Q, L792X) also occur [5]. |
| Off-Target & Histological Mechanisms | MET amplification, PIK3CA mutation, RAS mutation, histological transformation [4]. | More diverse and prevalent. Includes MET/HER2 amplifications, RAS/MAPK pathway mutations, oncogenic fusions (RET, ALK, etc.), and SCLC transformation [2] [5] [6]. |
| Therapeutic Strategy Post-Resistance | For T790M+: Switch to Osimertinib [2]. For off-target: Chemotherapy or target-specific combos [4]. | Highly individualized. Chemotherapy (with continued Osimertinib showing benefit [7]), or combination therapies targeting specific resistance mechanisms (e.g., EGFR/MET bispecific antibodies) [6] [1]. |
The shift to Osimertinib has led to a more complex resistance landscape, which can be categorized as follows [2] [5] [1]:
On-Target EGFR Mutations: These are secondary mutations within the EGFR gene itself that prevent Osimertinib from binding effectively.
Off-Target Bypass Mechanisms: These involve the activation of alternative signaling pathways that circumvent the blocked EGFR signal.
Histological Transformation: Tumor cells can change their histology to a type that is no longer dependent on EGFR signaling. Transformation to Small Cell Lung Cancer (SCLC) or Squamous Cell Carcinoma is a well-documented, though less common, resistance mechanism [2] [5].
The diagram below illustrates how these primary resistance mechanisms reactivate the downstream signaling cascades that promote cell survival and proliferation.
(Osimertinib Resistance Bypass Pathways)
For researchers, characterizing resistance requires a multi-faceted approach. The following table outlines key methodologies cited in the literature.
| Method | Application & Rationale | Key Protocol Details from Literature |
|---|---|---|
| Next-Generation Sequencing (NGS) | Comprehensive genomic profiling to identify on-target mutations (C797S, T790M), off-target amplifications (MET, HER2), fusions, and co-mutations [5] [6]. | Use of platforms like MSK-IMPACT on cell-free (cf)DNA from plasma or DNA from tumor tissue. This allows for the simultaneous assessment of hundreds of cancer-related genes [8]. |
| Cell Line Generation (In Vitro Models) | To model and study the evolution of resistance and test combination therapies. | Dose Escalation: Culture EGFR-mutant LUAD cells (e.g., PC9, HCC4006) in escalating doses of Osimertinib (e.g., 10 nM → 1 µM) over several passages. Media with the drug is changed every 3-4 days. Resistance is confirmed when cells proliferate stably at high concentrations (e.g., 1 µM) [8]. |
| RNA Sequencing & Gene Set Enrichment Analysis (GSEA) | To understand transcriptomic changes and pathway activation (e.g., EMT, MAPK signaling) in resistant cells. | RNA is extracted from parental and Osi-resistant isogenic pairs. After sequencing, GSEA is performed using hallmark gene sets (e.g., "Hallmark Epithelial-Mesenchymal Transition") to identify significantly enriched pathways in the resistant phenotype [8]. |
The heterogeneity of Osimertinib resistance necessitates a paradigm shift in clinical management and drug development.
| Drug Name (Generation) | Progression-Free Survival (PFS) | Overall Survival (OS) | Cost-Effectiveness Findings | Citation |
|---|---|---|---|---|
| Gefitinib (1st) | 10.4-12 months [1] [2] | 20.1 months [3] | Most cost-effective 1st-gen TKI in an Indonesian study (CER: IDR 1,227,323.92/month) [2] | |
| Erlotinib (1st) | 8-13 months [2] [1] | 22.9 months [1] | Less cost-effective than gefitinib in multiple studies [2] [4] | |
| Afatinib (2nd) | 5 months [2] | Information missing | Least cost-effective among gefitinib, erlotinib, and afatinib in one study (CER: IDR 2,429,366.80/month) [2] | |
| Osimertinib (3rd) | 38.9 months (in Stage III after chemoradiotherapy) [5] | Interim analysis showed a trend toward benefit (HR: 0.81) [5] | Not cost-effective in the US (ICER: $322,308/QALY). May be cost-effective in China, depending on the region (ICER: $35,186/QALY) [5] |
The cost-effectiveness analyses cited in the table above typically rely on established pharmacoeconomic methods. Here is a summary of a common protocol used in such studies, which you can adapt for your own comparison guide.
This workflow visualizes the key stages in a cost-effectiveness analysis; specific parameters and models vary by study. [2] [5]
Key Methodological Components:
Given the lack of direct data on this compound, here are suggestions for compiling a more complete comparison: